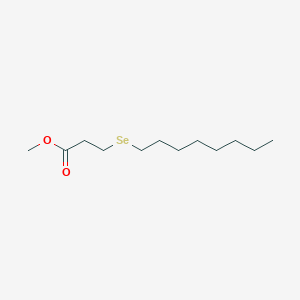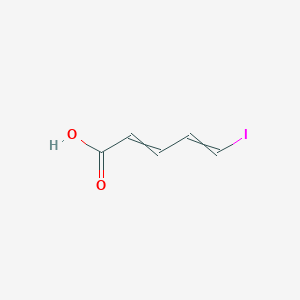
Agn-PC-0D62UF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of Agn-PC-0D62UF involves several methods, including:
Chemical Reduction: This method involves reducing metal salts to form nanoparticles.
Electrochemical Methods: These methods use an electric current to reduce metal ions in solution, forming nanoparticles.
Photochemical Methods: These methods use light to drive the reduction of metal salts.
Microwave Processing: This method uses microwave radiation to heat the reaction mixture, promoting the formation of nanoparticles.
Chemical Reactions Analysis
Agn-PC-0D62UF undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced metal forms.
Scientific Research Applications
Agn-PC-0D62UF has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Agn-PC-0D62UF involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes, leading to changes in membrane permeability and cellular function . In chemical reactions, it may act as a catalyst, facilitating the conversion of reactants to products .
Comparison with Similar Compounds
Agn-PC-0D62UF can be compared with other similar compounds, such as:
AGN-PC-0CUK9P: This compound has similar properties and applications, particularly in the field of drug delivery.
AGN-PC-0MXVWT: This compound is used in the treatment of non-small cell lung carcinoma and has shown high affinity against epidermal growth factor receptor.
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in various scientific fields.
Properties
CAS No. |
156938-18-0 |
|---|---|
Molecular Formula |
C31H32O4 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,5-dimethylphenyl]methyl]-2-[(4-hydroxyphenyl)methyl]-3,6-dimethylphenol |
InChI |
InChI=1S/C31H32O4/c1-18-13-24(20(3)28(30(18)34)15-22-5-9-26(32)10-6-22)17-25-14-19(2)31(35)29(21(25)4)16-23-7-11-27(33)12-8-23/h5-14,32-35H,15-17H2,1-4H3 |
InChI Key |
LGSIBOURGOBCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CC2=CC=C(C=C2)O)C)CC3=C(C(=C(C(=C3)C)O)CC4=CC=C(C=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


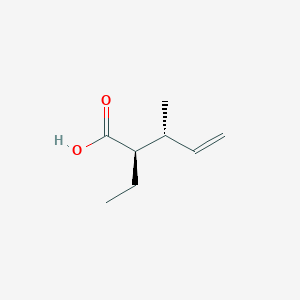
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
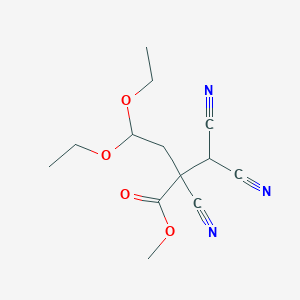

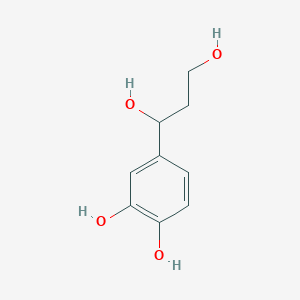
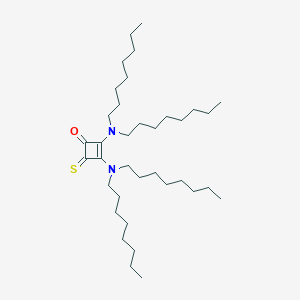

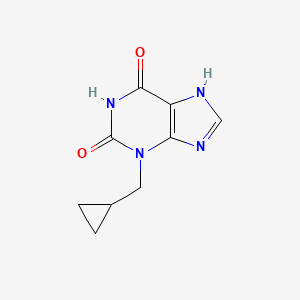
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
